molecular formula C19H23F2N5O B6460801 4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549004-03-5

4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6460801
CAS No.: 2549004-03-5
M. Wt: 375.4 g/mol
InChI Key: MOMUCPWCAWOUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring substituted with a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,4-difluorobenzyl chloride with piperazine to form 4-[(2,4-difluorophenyl)methyl]piperazine.

    Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be achieved by reacting the piperazine intermediate with a suitable pyrimidine precursor under controlled conditions.

    Morpholine Ring Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could result in partially or fully reduced derivatives.

Scientific Research Applications

4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may act on neurotransmitter receptors, altering signal transduction and affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
  • 4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Uniqueness

Compared to similar compounds, 4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine may exhibit unique binding affinities and selectivities due to the specific positioning of its functional groups. This can result in distinct pharmacological profiles and therapeutic potentials.

Properties

IUPAC Name

4-[6-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5O/c20-16-2-1-15(17(21)11-16)13-24-3-5-25(6-4-24)18-12-19(23-14-22-18)26-7-9-27-10-8-26/h1-2,11-12,14H,3-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMUCPWCAWOUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.